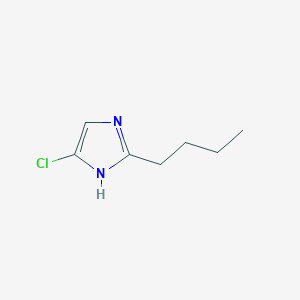

2-butyl-5-chloro-1H-imidazole

Overview

Description

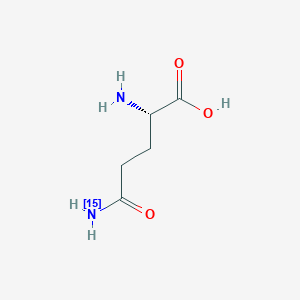

2-Butyl-5-chloro-1H-imidazole is an organic compound with a molecular formula of C5H7ClN2. It is a colorless, crystalline solid that has a melting point of 111-113 °C and a boiling point of 182-183 °C. This compound is a versatile organic compound with a wide range of applications in the fields of organic synthesis and medicinal chemistry.

Scientific Research Applications

Antifungal Properties : A derivative, 1-[4-(4-chlorophenyl)-2-(2,6-dichlorophenylthio)-n-butyl]-1H-imidazole nitrate, was found to be effective in treating Candida albicans infections in mice (Walker et al., 1978).

Organic Synthesis and Catalysis : 1-tert-butyl-2-diphenylphosphino-imidazole is a promising sterically demanding imidazole derivative for various oxidation and complexation reactions (Sauerbrey et al., 2011).

Angiotensin Converting Enzyme Inhibitors : Novel 2-butyl-4-chloroimidazole peptidomimetics demonstrate potent angiotensin converting enzyme inhibitor activity with minimal toxicity, particularly compound 5i (Jallapally et al., 2015).

Antimicrobial Activity : New imidazole derivatives synthesized by condensing 3-(1-(4-methoxybenzyl)-2-butyl-4-chloro-1H-imidazol-5-yl)-1-aryl-2-en-1-one) show potential antimicrobial activity (Maheta et al., 2012).

Synthesis of Fused Ring Heterocycles : 2-Butyl-5-chloro-3H-imidazole-4-carbaldehyde is used as a synthon for the synthesis of fused ring heterocycles via intramolecular 1,3-dipolar cycloaddition reactions (Gaonkar & Rai, 2010).

Anti-Proliferative Activity Against Breast Cancer : Compound 6g, with a chloro-substituent at the C-5 position and butyl chain length, shows active and non-cytotoxic antiproliferative activity against breast cancer cell lines (Kumar et al., 2018).

Antibacterial Constituent in Jatropha curcas : 4-Butyl-2-chloro-5-formyl-1H-imidazole, a minor antibacterial constituent from Jatropha curcas, shows promising structural and functional properties (Das et al., 2005).

Anti-Tumor Agents : N-Substituted imidazole derivatives show potent anti-tumor activity against Ehrlich ascites tumor cells, decreasing ascites volume and increasing animal survival (Kumar et al., 2007).

Intermediate in Losartan Synthesis : A novel method for synthesizing 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde, a key intermediate in Losartan, yields significant amounts of the compound (Sun et al., 2009).

Antihypertensive Effects : N-(biphenylylmethyl)imidazoles, including DuP 753, show potent oral antihypertensive effects (Carini et al., 1991).

Mechanism of Action

Target of Action

2-Butyl-5-chloro-1H-imidazole is a biochemical reagent that can be used in life science research

Mode of Action

Imidazole compounds, in general, are known for their broad range of chemical and biological properties . They are key components in many functional molecules used in various applications . .

Biochemical Pathways

Imidazole is a basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . Therefore, it can be hypothesized that this compound might interact with similar biochemical pathways.

properties

IUPAC Name |

2-butyl-5-chloro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN2/c1-2-3-4-7-9-5-6(8)10-7/h5H,2-4H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWWOVHMHAGJPEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC=C(N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80441992 | |

| Record name | 2-butyl-5-chloro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

158365-99-2 | |

| Record name | 2-butyl-5-chloro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2-butyl-5-chloro-1H-imidazole-4-carbaldehyde in pharmaceutical chemistry?

A: this compound-4-carbaldehyde (BCFI) is a crucial building block in organic synthesis, particularly in the pharmaceutical industry. Its significance stems from its role as a major active metabolite and the most important intermediate in synthesizing Losartan []. Losartan is a widely prescribed medication for hypertension and heart failure. BCFI's presence as a metabolite suggests potential pharmacological activity, making it a molecule of interest for further research and drug development.

Q2: Can you describe a novel synthetic route for producing this compound-4-carbaldehyde?

A: One novel approach to synthesizing BCFI starts with valeronitrile []. The process involves a series of steps:

Q3: How can this compound-4-carbaldehyde be utilized in developing new chemical entities?

A: Researchers have successfully employed BCFI in synthesizing a series of (E)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino) phenyl)acetamide analogues []. This process involves reacting BCFI with a morpholin-3-one derivative to create an intermediate compound. Subsequently, this intermediate reacts with various substituted anilines, leading to the formation of the desired analogues. These newly synthesized analogues, characterized by techniques like 1H NMR, 13C NMR, mass spectrometry, and elemental analysis, hold promise for further pharmacological investigation and potential development as novel therapeutics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4'-Hydroxymethyl-(1,1'-biphenyl)-2-yl]-1-triphenylmethyltetrazole](/img/structure/B29663.png)